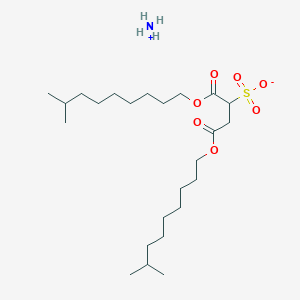

Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt, also known as SDSB or sulfoisophthalic acid diammonium salt, is a chemical compound widely used in scientific research. It is a sulfonated derivative of isophthalic acid and is commonly used as a surfactant and dispersant in various applications.

Mecanismo De Acción

The mechanism of action of Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt is based on its surfactant properties. Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt molecules have both hydrophilic and hydrophobic regions, which allow them to interact with both water and non-polar substances. In aqueous solutions, Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt molecules form micelles, which are structures composed of a hydrophilic outer shell and a hydrophobic inner core. These micelles can solubilize non-polar substances, allowing them to be dispersed in water.

Biochemical and Physiological Effects:

Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt has been shown to have low toxicity and is not known to cause any significant adverse effects on human health. However, it can cause skin and eye irritation upon direct contact. In addition, Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt can affect the properties of biological membranes, which can have an impact on cellular processes such as membrane transport and signaling.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt is a versatile and widely used surfactant in laboratory experiments. Its ability to solubilize non-polar substances makes it useful in a wide range of applications. However, it is important to note that Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt can interfere with certain analytical techniques, such as electrophoresis and mass spectrometry, due to its ability to form micelles. In addition, the presence of Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt can affect the activity of enzymes and other biological molecules, which can affect the results of experiments.

Direcciones Futuras

There are many potential future directions for the use of Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt in scientific research. One area of interest is the development of new materials and nanotechnologies that utilize Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt as a surfactant or dispersant. In addition, there is ongoing research into the use of Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt as a chelating agent for heavy metals, which could have important applications in environmental remediation. Finally, there is interest in exploring the use of Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt in drug delivery systems, due to its ability to solubilize non-polar substances.

Métodos De Síntesis

Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt can be synthesized by the sulfonation of isophthalic acid with sulfur trioxide in the presence of ammonium hydroxide. The resulting product is then neutralized with ammonium hydroxide to form the diammonium salt of sulfoisophthalic acid. The synthesis process is relatively simple and can be completed in a few steps.

Aplicaciones Científicas De Investigación

Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt has a wide range of applications in scientific research. It is commonly used as a surfactant and dispersant in various fields such as nanotechnology, materials science, and biotechnology. Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt is also used as a stabilizer for emulsions and suspensions, as well as a detergent and wetting agent. In addition, Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt can be used as a ligand for metal ions, and as a chelating agent for heavy metals.

Propiedades

Número CAS |

144093-88-9 |

|---|---|

Nombre del producto |

Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt |

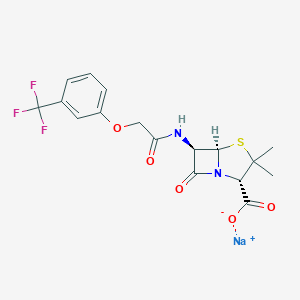

Fórmula molecular |

C24H49NO7S |

Peso molecular |

495.7 g/mol |

Nombre IUPAC |

azanium;1,4-bis(8-methylnonoxy)-1,4-dioxobutane-2-sulfonate |

InChI |

InChI=1S/C24H46O7S.H3N/c1-20(2)15-11-7-5-9-13-17-30-23(25)19-22(32(27,28)29)24(26)31-18-14-10-6-8-12-16-21(3)4;/h20-22H,5-19H2,1-4H3,(H,27,28,29);1H3 |

Clave InChI |

PEWNRQODUMGNCG-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCOC(=O)CC(C(=O)OCCCCCCCC(C)C)S(=O)(=O)[O-].[NH4+] |

SMILES canónico |

CC(C)CCCCCCCOC(=O)CC(C(=O)OCCCCCCCC(C)C)S(=O)(=O)[O-].[NH4+] |

Otros números CAS |

144093-88-9 |

Pictogramas |

Flammable; Corrosive; Irritant |

Sinónimos |

Butanedioic acid, sulfo-, 1,4-diisodecyl ester, ammonium salt |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B127064.png)